N-ethyl-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-methoxy-5-methylbenzenesulfonamide
Overview
Description
N-ethyl-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-methoxy-5-methylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a fluorophenyl group, an oxoethyl group, and a benzenesulfonamide moiety. Its unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-methoxy-5-methylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the Piperazine Ring: This step involves the reaction of ethylenediamine with a suitable dihalide to form the piperazine ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Attachment of the Oxoethyl Group: This step involves the reaction of the piperazine derivative with an oxoethylating agent under controlled conditions.
Formation of the Benzenesulfonamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-methoxy-5-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-ethyl-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-methoxy-5-methylbenzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.
Pharmaceutical Research: It is investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-ethyl-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-N-{2-[4-(2-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-2-methoxy-5-methylbenzenesulfonamide
- N-ethyl-N-{2-[4-(2-bromophenyl)-1-piperazinyl]-2-oxoethyl}-2-methoxy-5-methylbenzenesulfonamide
- N-ethyl-N-{2-[4-(2-iodophenyl)-1-piperazinyl]-2-oxoethyl}-2-methoxy-5-methylbenzenesulfonamide
Uniqueness
The uniqueness of N-ethyl-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-methoxy-5-methylbenzenesulfonamide lies in the presence of the fluorophenyl group, which can significantly influence its pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to its molecular targets, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-ethyl-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-methoxy-5-methylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O4S/c1-4-26(31(28,29)21-15-17(2)9-10-20(21)30-3)16-22(27)25-13-11-24(12-14-25)19-8-6-5-7-18(19)23/h5-10,15H,4,11-14,16H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOXKZQPOYIQEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCN(CC1)C2=CC=CC=C2F)S(=O)(=O)C3=C(C=CC(=C3)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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